molecular formula C10H14N2 B2628008 3-Phenylpyrrolidin-3-amine CAS No. 116169-48-3

3-Phenylpyrrolidin-3-amine

Cat. No.: B2628008
CAS No.: 116169-48-3
M. Wt: 162.236
InChI Key: FKZSGLDYUYQPLW-UHFFFAOYSA-N
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Description

3-Phenylpyrrolidin-3-amine is a chemical compound with the molecular formula C10H14N2. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with a phenyl group attached to the third carbon and an amine group at the same position.

Scientific Research Applications

3-Phenylpyrrolidin-3-amine has several applications in scientific research:

Safety and Hazards

3-Phenylpyrrolidin-3-amine is classified as a dangerous compound. It causes severe skin burns and eye damage . The compound is labeled with the signal word “Danger” and the hazard statement H314 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrrolidin-3-amine typically involves the reaction of a phenyl halide, such as bromobenzene, with a suitably functionalized pyrrolidine derivative containing two amine groups. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed:

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the phenyl group.

    Phenylpyrrolidine: Lacks the amine group at the third position.

    Pyrrolidinone: Contains a carbonyl group instead of an amine group.

Uniqueness: 3-Phenylpyrrolidin-3-amine is unique due to the combination of the phenyl group and the amine group on the pyrrolidine ring. This structural feature enhances its potential for diverse chemical reactions and biological activities compared to its simpler analogs .

Properties

IUPAC Name

3-phenylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,12H,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZSGLDYUYQPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116169-48-3
Record name 3-phenylpyrrolidin-3-amine
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